molecular formula C19H15NO5 B2671074 (Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile CAS No. 846584-67-6

(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Cat. No. B2671074
CAS RN: 846584-67-6
M. Wt: 337.331
InChI Key: IMCLSMGJIHMFJV-ZDLGFXPLSA-N
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Description

(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C19H15NO5 and its molecular weight is 337.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • Diastereoselective Synthesis : An efficient synthetic procedure for preparing fused 2,3-dihydrofuran derivatives, similar in structure to (Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile, has been developed. This involves a tandem reaction sequence starting from aromatic aldehydes, demonstrating the formation of trans isomers (Wang et al., 2009).
  • Molecular Structure and Dynamics : The synthesis of partially hydrogenated functionalized helicenes, which bear resemblance to the compound , involves a base-catalyzed ring transformation. This process highlights the versatility in synthesizing complex structures similar to our compound of interest (Goel et al., 2011).

Emission Properties

  • Blue Emitters : The compound is structurally similar to a series of 2-heteroarylcyanoximes, which exhibit strong room temperature blue emission in the solid state. These properties are significant for potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) (Ilkun et al., 2008).

Photolysis and Photoisomerization Studies

  • Laser Flash Photolysis : Studies involving similar compounds have been conducted to understand the kinetics and dynamics of various photochemical reactions. These insights are vital in fields like photochemistry and photophysics, where understanding the behavior of complex molecules under light exposure is crucial (Pezacki et al., 1998).
  • Photoinduced Isomerization : Benzylidenebenzocyclobutenones, structurally similar to the compound , undergo photoinduced isomerization. This study demonstrates the potential of such compounds in photochemical applications, where controlled isomerization can be crucial (Boch et al., 1994).

Organic Synthesis and Catalysis

  • Cyclization Reactions : Studies involving the cyclization of oxa-bicyclic alkenes with certain compounds, in the presence of nickel complexes, demonstrate the potential of similar molecules in complex organic syntheses and catalysis (Rayabarapu et al., 2003).

Other Applications

  • Electron-Transfer Processes : The compound's structural analogs have been studied for their spectral and kinetic properties, relevant to electron-transfer processes. These studies provide insights into the compound’s potential role in chemical reactions involving electron transfer, which is fundamental in fields like electrochemistry and photochemistry (De la Fuente et al., 2014).

properties

IUPAC Name

2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-22-13-4-6-16(23-2)12(9-13)10-18-19(21)15-5-3-14(24-8-7-20)11-17(15)25-18/h3-6,9-11H,8H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCLSMGJIHMFJV-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

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